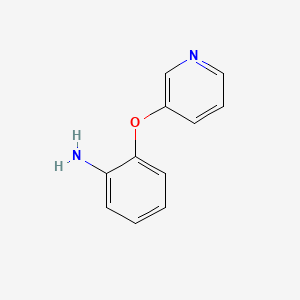

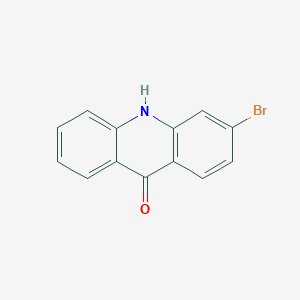

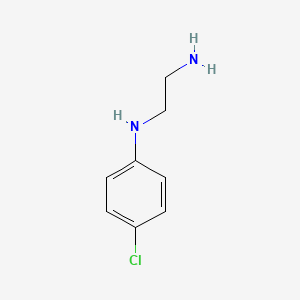

![molecular formula C8H8N4O B1315329 Pyrazolo[1,5-a]pyridin-3-carbohydrazid CAS No. 80536-99-8](/img/structure/B1315329.png)

Pyrazolo[1,5-a]pyridin-3-carbohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-A]pyridine-3-carbohydrazide and its derivatives has been widely studied. A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .

Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-A]pyridine-3-carbohydrazide is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-A]pyridine-3-carbohydrazide are complex and involve several steps. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Wissenschaftliche Forschungsanwendungen

Synthetische Methodik

Die wichtigste Syntheseroute ermöglicht vielseitige strukturelle Modifikationen, was für die Herstellung einer Vielzahl pharmakologisch aktiver Wirkstoffe von Bedeutung ist.

Jedes Anwendungsgebiet ist ein Feld aktiver Forschung und Entwicklung, wobei laufende Studien darauf abzielen, die einzigartigen Eigenschaften von Pyrazolo[1,5-a]pyridin-3-carbohydrazid-Derivaten für innovative Lösungen zu nutzen .

Zukünftige Richtungen

The future directions for research on Pyrazolo[1,5-A]pyridine-3-carbohydrazide could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, more research is needed to fully understand its mechanism of action and to develop safer and more efficient methods of synthesis .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a compound that has been synthesized and evaluated for its antimicrobial properties . The primary targets of Pyrazolo[1,5-A]pyridine-3-carbohydrazide are various types of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Fusarium oxysporum . These organisms are responsible for a variety of infections and diseases, and the ability of Pyrazolo[1,5-A]pyridine-3-carbohydrazide to inhibit their growth makes it a potential candidate for antimicrobial therapy.

Mode of Action

It is known that the compound interacts with its targets (bacteria and fungi) and inhibits their growth . This interaction likely involves the disruption of essential biological processes within the microbial cells, leading to their death or inability to reproduce.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and reproduction of bacteria and fungi . This could include the disruption of DNA replication, protein synthesis, or cell wall formation, among others.

Result of Action

The result of the action of Pyrazolo[1,5-A]pyridine-3-carbohydrazide is the inhibition of growth of various types of bacteria and fungi . This leads to a decrease in the number of microbial cells, thereby reducing the severity of the infection. The compound has shown significant antimicrobial activity when compared with standard drugs like tetracycline and amphotericin B .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-5-10-12-4-2-1-3-7(6)12/h1-5H,9H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJMQMZUHWBORO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512049 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80536-99-8 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)